molecular formula C16H28N2O6 B14077482 N-tert-Butoxycarbonyl-trans-4-(N-tert-Butoxycarbonylaminomethyl)-L-Proline CAS No. 254881-90-8

N-tert-Butoxycarbonyl-trans-4-(N-tert-Butoxycarbonylaminomethyl)-L-Proline

Cat. No.: B14077482
CAS No.: 254881-90-8
M. Wt: 344.40 g/mol
InChI Key: CJWQFOAHXWHOGR-QWRGUYRKSA-N
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Description

1,2-Pyrrolidinedicarboxylic acid, 4-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]-, 1-(1,1-dimethylethyl) ester, (2S,4S)- is a complex organic compound with significant applications in various fields. This compound is characterized by its pyrrolidine ring structure, which is substituted with carboxylic acid and ester functional groups. The stereochemistry of the compound is specified by the (2S,4S) configuration, indicating the spatial arrangement of the substituents around the chiral centers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Pyrrolidinedicarboxylic acid, 4-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]-, 1-(1,1-dimethylethyl) ester, (2S,4S)- typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the protection of the amino group with a tert-butoxycarbonyl (Boc) group, followed by the formation of the pyrrolidine ring through cyclization reactions. The carboxylic acid groups are then introduced via oxidation reactions, and the esterification is achieved using appropriate alcohols under acidic or basic conditions.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions. Purification steps such as crystallization, distillation, or chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

1,2-Pyrrolidinedicarboxylic acid, 4-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]-, 1-(1,1-dimethylethyl) ester, (2S,4S)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: Nucleophilic substitution reactions can replace the Boc group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like hydrochloric acid or trifluoroacetic acid are employed for deprotection of the Boc group.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

1,2-Pyrrolidinedicarboxylic acid, 4-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]-, 1-(1,1-dimethylethyl) ester, (2S,4S)- has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Investigated for its therapeutic potential in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The (2S,4S) configuration plays a crucial role in determining its binding affinity and specificity. The compound may modulate biochemical pathways by inhibiting or activating enzymes, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1,2-Pyrrolidinedicarboxylic acid derivatives: Compounds with similar pyrrolidine ring structures but different substituents.

    N-Boc protected amino acids: Compounds with similar Boc protection but different amino acid backbones.

Uniqueness

The uniqueness of 1,2-Pyrrolidinedicarboxylic acid, 4-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]-, 1-(1,1-dimethylethyl) ester, (2S,4S)- lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted applications in research and industry.

Properties

CAS No.

254881-90-8

Molecular Formula

C16H28N2O6

Molecular Weight

344.40 g/mol

IUPAC Name

(2S,4S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C16H28N2O6/c1-15(2,3)23-13(21)17-8-10-7-11(12(19)20)18(9-10)14(22)24-16(4,5)6/h10-11H,7-9H2,1-6H3,(H,17,21)(H,19,20)/t10-,11-/m0/s1

InChI Key

CJWQFOAHXWHOGR-QWRGUYRKSA-N

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@@H]1C[C@H](N(C1)C(=O)OC(C)(C)C)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NCC1CC(N(C1)C(=O)OC(C)(C)C)C(=O)O

Origin of Product

United States

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